rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol

Organic Synthesis Protecting Group Strategy Silyl Ethers

rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol (CAS 1246820-26-7) is a silyl-protected derivative of 3-chloro-1,2-propanediol, where a primary alcohol is protected as a trimethylsilyl (TMS) ether. It appears as a pale yellow oil with a molecular weight of 182.72 g/mol.

Molecular Formula C6H15ClO2Si
Molecular Weight 182.719
CAS No. 1246820-26-7
Cat. No. B588151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol
CAS1246820-26-7
Synonyms1-O-Trimethylsilyl α-Monochlorohydrin;  1-O-Trimethylsilyl dl-Chlorohydrin;  1-O-Trimethylsilyl Glycerol Monochlorohydrin;  1-Chloro-3-[(trimethylsilyl)oxy]-2-propanol; 
Molecular FormulaC6H15ClO2Si
Molecular Weight182.719
Structural Identifiers
SMILESC[Si](C)(C)OCC(CCl)O
InChIInChI=1S/C6H15ClO2Si/c1-10(2,3)9-5-6(8)4-7/h6,8H,4-5H2,1-3H3
InChIKeyNPDJQPWVRRDNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol (CAS 1246820-26-7) Product Data Sheet for Sourcing


rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol (CAS 1246820-26-7) is a silyl-protected derivative of 3-chloro-1,2-propanediol, where a primary alcohol is protected as a trimethylsilyl (TMS) ether . It appears as a pale yellow oil with a molecular weight of 182.72 g/mol . The compound is classified as an organic synthetic intermediate, specifically designed for the temporary protection of a reactive hydroxyl group during multi-step syntheses [1].

Procurement Risk Analysis for rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol: Substitution Liability


Substituting this specific compound for an unprotected analog like 3-chloro-1,2-propanediol (CAS 96-24-2) or an alternative protecting group derivative introduces significant synthetic risk. The unprotected diol cannot be used directly in reactions requiring selective activation of the secondary alcohol, as the primary hydroxyl group would compete and lead to undesired side-products or polymerization [1]. Using alternative silyl protecting groups, such as TBDMS (tert-butyldimethylsilyl) or TBDPS (tert-butyldiphenylsilyl), alters the steric bulk, stability under acidic/basic conditions, and the conditions required for subsequent deprotection [2]. The following evidence details the specific, quantifiable attributes that distinguish this exact compound from its closest substitutes.

Comparative Evidence for rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol (CAS 1246820-26-7) Versus Alternatives


Protecting Group Selection: TMS Ether vs. TBDMS Ether Stability and Deprotection Rates

The trimethylsilyl (TMS) group on rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol provides a distinct advantage in synthetic sequences requiring a temporary, easily removable protecting group. Compared to the bulkier tert-butyldimethylsilyl (TBDMS) ether, the TMS group is significantly more labile under acidic conditions. Specifically, the relative rate of acid-catalyzed hydrolysis for a primary TMS ether is approximately 1, while the rate for a TBDMS ether is 0.02, indicating TMS is approximately 50 times faster to deprotect [1]. Conversely, this higher lability means the TMS group is less stable to aqueous workup or chromatography on silica gel compared to TBDMS. The choice between TMS and TBDMS therefore hinges on whether ease of removal or stability to handling is the primary requirement for the synthetic step.

Organic Synthesis Protecting Group Strategy Silyl Ethers

Physical Form and Solubility Profile for Handling and Reaction Design

The physical and solubility properties of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol differ from the unprotected parent compound, 3-chloro-1,2-propanediol, which is a colorless liquid. The target compound is a pale yellow oil with a documented solubility in a specific set of organic solvents: Acetone, Chloroform, Dichloromethane, and Ethyl Acetate [1]. This profile confirms its enhanced lipophilicity and compatibility with aprotic organic reaction media, a direct consequence of the TMS group.

Formulation Solubility Process Chemistry

Vendor-Supplied Identity and Purity Specifications

Procurement from established chemical suppliers like Toronto Research Chemicals (TRC) provides a defined level of characterization and quality assurance. The product is supplied with a unique catalog number (e.g., TR-T796730) and is accompanied by analytical data such as NMR, MS, and HPLC to confirm identity and purity . This traceability and documented purity profile are critical differentiators compared to a generic, uncertified synthesis of a similar compound or an alternative protecting group derivative from a non-specialist vendor. While exact purity specifications require consultation of a specific lot's Certificate of Analysis (CoA), the product is supplied for research purposes with the expectation of high chemical integrity.

Quality Control Analytical Chemistry Sourcing

Chiral Purity in Metoprolol Synthesis: Role of Protected 3-Chloro-1,2-propanediol

In the asymmetric synthesis of the beta-blocker (S)-Metoprolol, the enantiopure (S)-3-chloro-1,2-propanediol serves as a critical chiral building block. A study reports that using this chiral synthon allowed for the preparation of (S)-Metoprolol with an optical purity higher than 99% and an overall yield of 53.9% [1]. While this study used the unprotected diol, it underscores the pharmaceutical relevance of the 3-chloro-1,2-propanediol scaffold and the necessity for precise stereochemical control. In more complex synthetic sequences, the unprotected (S)-3-chloro-1,2-propanediol would require temporary protection of the primary alcohol, a role filled by the target compound. The alternative chiral precursor, (R)-epichlorohydrin, resulted in a product with lower optical purity (>92%) [1].

Asymmetric Synthesis Pharmaceutical Intermediates API Manufacturing

Comparative Synthetic Utility of Halopropanediol Derivatives in Patent Literature

Patents describe the synthesis of optically active 3-chloro-1,2-propanediol derivatives as key intermediates for pharmaceuticals . One method involves the stereoselective reduction of 1-chloro-3-hydroxyacetone using a specific glycerol dehydrogenase enzyme to yield (S)-3-chloro-1,2-propanediol [1]. The need for such specialized methodologies to produce the enantiopure diol highlights its value. The target compound, rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol, is the protected racemic form of this valuable intermediate. Alternative methods for producing optically active 3-chloro-1,2-propanediol, such as microbial resolution, suffer from low yields (≤50% theoretical yield) or produce large amounts of waste [2], underscoring the demand for a pure and readily available building block like the TMS-protected derivative.

Process Chemistry Enzymatic Reduction Pharmaceutical Manufacturing

Application Scenarios for rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol in Organic Synthesis and Pharmaceutical Research


Selective Functionalization of the Secondary Alcohol in 3-Chloro-1,2-propanediol

This compound is the optimal choice when a synthetic sequence requires selective reaction at the secondary hydroxyl group of 3-chloro-1,2-propanediol. The TMS group effectively masks the more reactive primary alcohol, preventing its interference during reactions like esterification, etherification, or oxidation of the secondary alcohol. The use of this specific derivative, rather than a TBDMS-protected version, is justified when a labile protecting group is needed that can be removed under very mild acidic conditions or with fluoride ion sources later in the synthesis [1]. This scenario is common in the preparation of advanced intermediates for pharmaceuticals and natural products.

Synthesis of Chiral Pharmaceutical Intermediates Requiring 3-Chloro-1,2-propanediol Scaffold

For researchers working on the synthesis of chiral APIs like (S)-Metoprolol, this compound represents a key building block in a protected form. The evidence from the asymmetric synthesis of (S)-Metoprolol shows that the 3-chloro-1,2-propanediol scaffold is critical for achieving high optical purity (>99%) in the final drug substance [2]. By starting with this protected racemate, chemists can perform resolution or asymmetric reactions, then selectively deprotect the TMS group to reveal the primary alcohol for subsequent coupling or elaboration, thus integrating this valuable synthon into a broader synthetic plan without requiring additional protection steps.

Building Block for Lipid Analog and Bioactive Small Molecule Libraries

In medicinal chemistry, this compound serves as a versatile synthon for creating focused libraries of lipid analogs and bioactive small molecules. The presence of both a chlorine atom (a synthetic handle for nucleophilic substitution) and a protected alcohol group allows for sequential, orthogonal functionalization. The solubility profile (soluble in DCM, chloroform, ethyl acetate) [3] ensures compatibility with a wide range of standard organic reactions. Researchers can use it to append a chloropropanediol moiety onto a core scaffold, and the TMS group provides a temporary, easily removable cap for the primary alcohol, facilitating the synthesis of complex molecules where precise control over functional group manipulation is paramount.

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